molecular formula C6H12ClNO B6260603 rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride CAS No. 1807939-27-0

rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride

Cat. No. B6260603
CAS RN: 1807939-27-0
M. Wt: 149.6
InChI Key:
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Description

Rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride, also known as R-HCl, is a chiral cyclic amino alcohol which has a wide range of applications in the field of organic synthesis and medicinal chemistry. R-HCl has a unique structure, with a bicyclic ring system and a hydroxyl group at the end of the molecule. This structure makes it an attractive target for research in the fields of drug discovery, chemical synthesis, and biochemistry.

Scientific Research Applications

Overview of Racemic Compounds in Research

The compound rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride is not directly mentioned in the available literature. However, the study and application of racemic compounds and their derivatives, particularly in the context of organic and medicinal chemistry, have been widely documented. These compounds are often involved in studies related to their synthesis, stereochemical properties, and potential applications in various fields, including pharmaceuticals and materials science.

Applications in Material Science and Catalysis

One area where similar compounds have found application is in material science and catalysis. For example, cyclohexene derivatives, similar in structure to the bicyclic framework of the compound , have been studied for their potential in selective catalytic oxidation processes. These processes are crucial for the production of various industrially relevant chemicals and intermediates (Cao et al., 2018).

Biomedical Research

In the biomedical field, compounds with similar bicyclic structures have been investigated for their therapeutic potential. For instance, retinoids, which share a level of structural complexity with racemic bicyclic compounds, have been extensively studied for their applications in cancer therapy. Their mechanisms of action often involve modulating gene expression through nuclear receptors, highlighting the importance of stereochemistry in therapeutic applications (Smith et al., 1992).

Environmental and Sustainability Research

Racemic compounds and their derivatives are also of interest in environmental and sustainability research, particularly in the context of recycled aggregate concrete (RAC). Studies in this area focus on the properties and applications of RAC in construction, aiming to improve sustainability and reduce environmental impact (Xiao et al., 2012; Kisku et al., 2017).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride involves the conversion of a cyclic ketone to a cyclic alcohol through a reduction reaction. The ketone is first converted to an enamine, which is then reduced to the desired alcohol. The hydrochloride salt is formed by reacting the alcohol with hydrochloric acid.", "Starting Materials": [ "Cyclic ketone (e.g. cyclohexanone)", "Primary amine (e.g. methylamine)", "Hydrogen gas", "Catalyst (e.g. palladium on carbon)", "Hydrochloric acid", "Solvent (e.g. ethanol)" ], "Reaction": [ "The cyclic ketone is reacted with the primary amine in the presence of a catalyst to form an enamine.", "The enamine is then reduced with hydrogen gas in the presence of the same catalyst to form the cyclic alcohol.", "The cyclic alcohol is then reacted with hydrochloric acid to form the hydrochloride salt of the desired compound.", "The product is isolated and purified through standard techniques such as filtration and recrystallization." ] }

CAS RN

1807939-27-0

Product Name

rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride

Molecular Formula

C6H12ClNO

Molecular Weight

149.6

Purity

95

Origin of Product

United States

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